4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone
Overview
Description
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone is a complex organic compound that features a trifluoromethyl group, a pyridinyl moiety, and a phthalazinone core.
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) in organic compounds can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the potency of the drug .
Biochemical Pathways
It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group (-cf3) is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and lipophilicity .
Result of Action
It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis. The interaction between this compound and acetyl-CoA carboxylase is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in enzyme activity and subsequent reduction in fatty acid production .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes and metabolites . Additionally, this compound can affect cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of this compound to acetyl-CoA carboxylase results in enzyme inhibition, which in turn affects fatty acid biosynthesis . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on metabolic processes, such as enhancing lipid metabolism and reducing adiposity . At high doses, this compound can induce toxic effects, including hepatotoxicity and oxidative stress . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. This compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the levels of key cofactors, such as NADPH, which are essential for fatty acid biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, such as the organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in lipid metabolism . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the pyridinyl and phthalazinone intermediates. One common method involves the trifluoromethylation of a pyridinyl precursor, followed by chlorination and subsequent coupling with a phthalazinone derivative . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)aniline
- 3-chloro-5-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)phthalazinone
Uniqueness
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone is unique due to its combination of a trifluoromethyl group, a pyridinyl moiety, and a phthalazinone core. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2H-phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-11-5-8(15(17,18)19)7-20-13(11)6-12-9-3-1-2-4-10(9)14(23)22-21-12/h1-5,7H,6H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANFMDKCKJBFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148846 | |
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-44-9 | |
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1(2H)-phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303148-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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